molecular formula C10H8F3NO3 B1621596 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid CAS No. 219865-79-9

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid

Cat. No. B1621596
CAS RN: 219865-79-9
M. Wt: 247.17 g/mol
InChI Key: DMUDYGKPQIEHPM-UHFFFAOYSA-N
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Description

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid, also known as TFA-MABA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has a molecular formula of C11H9F3NO3. TFA-MABA is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and acetone.

Scientific Research Applications

Role in Drug Discovery and Material Science

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid is significant in modern drug discovery and material sciences. A study by Allendoerfer et al. (2012) elaborates on a synthetic approach to o-amino-2,2,2-trifluoroacetophenones starting from commercially available o-amino benzoic acids, showcasing its role in the development of organofluorine compounds (Allendoerfer et al., 2012).

Synthesis of Amino Amide Salts

The compound plays a role in the synthesis of amino amide salts. Avila-Montiel et al. (2015) conducted a study synthesizing amino amides via condensation of 2AMBZ dihydrochloride with corresponding amino acids. The study underscores the importance of the geometries, charges, and sizes of anions in forming strong hydrogen bond interactions (Avila-Montiel et al., 2015).

Application in Peptide Synthesis

The use of 2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid extends to the synthesis of peptide amides. Hammer et al. (2009) explored the synthesis of C-terminal peptide amides under mild conditions, utilizing different 3-nitro-4-(N-protected aminomethyl)benzoic acids (Hammer et al., 2009).

Development of Fluorescence Probes

Setsukinai et al. (2003) demonstrated the synthesis of novel fluorescence probes, including 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect reactive oxygen species. This study highlights the compound's role in biological and chemical applications, specifically in visualizing reactive oxygen species in living cells (Setsukinai et al., 2003).

Involvement in Liquid Crystal Research

Begum et al. (2013) explored the synthesis of unsymmetrical four-ring bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid. These compounds exhibited a nematic phase, important in the field of liquid crystal research (Begum et al., 2013).

properties

IUPAC Name

2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-5-3-2-4-6(7(5)8(15)16)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDYGKPQIEHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384137
Record name 2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid

CAS RN

219865-79-9
Record name 2-methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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